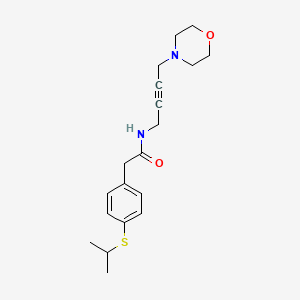

2-(4-(isopropylthio)phenyl)-N-(4-morpholinobut-2-yn-1-yl)acetamide

Description

Propriétés

IUPAC Name |

N-(4-morpholin-4-ylbut-2-ynyl)-2-(4-propan-2-ylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2S/c1-16(2)24-18-7-5-17(6-8-18)15-19(22)20-9-3-4-10-21-11-13-23-14-12-21/h5-8,16H,9-15H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAPNBHUDOVJGON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NCC#CCN2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Nucleophilic Aromatic Substitution (NAS)

The 4-(isopropylthio)phenyl group is introduced via substitution of a halogenated phenyl precursor. A representative route involves:

Starting material : 4-Bromophenylacetic acid

Reagents : Sodium isopropylthiolate, copper(I) iodide, dimethylformamide (DMF)

Conditions : 100–120°C, 12–24 hours under inert atmosphere.

$$

\text{4-Bromophenylacetic acid} + \text{NaS}^i\text{Pr} \xrightarrow{\text{CuI, DMF}} \text{2-(4-(Isopropylthio)phenyl)acetic acid} + \text{NaBr}

$$

Alternative Thioether Formation

For substrates resistant to NAS, a Mitsunobu reaction may be employed:

Reactants : 4-Mercaptophenylacetic acid, isopropyl alcohol

Reagents : Triphenylphosphine, diethyl azodicarboxylate (DEAD)

Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 6 hours.

Synthesis of 4-Morpholinobut-2-yn-1-amine

Propargylamine Functionalization

Step 1 : Alkylation of propargylamine with morpholine:

$$

\text{HC≡C-CH}2\text{-NH}2 + \text{Morpholine} \xrightarrow{\text{K}2\text{CO}3, \text{CH}3\text{CN}} \text{HC≡C-CH}2\text{-N(Morpholine)} + \text{H}2\text{O}

$$

Step 2 : Quaternization and displacement to extend the alkyne chain:

$$

\text{HC≡C-CH}2\text{-N(Morpholine)} + \text{CH}2\text{Br}2 \xrightarrow{\text{Et}3\text{N}} \text{HC≡C-CH}2\text{-CH}2\text{-N(Morpholine)Br} \rightarrow \text{HC≡C-CH}2\text{-CH}2\text{-NH}2

$$

Purification : Column chromatography (SiO₂, ethyl acetate/hexane).

Alkyne Homologation

A Sonogashira coupling-based approach:

Reactants : 1-Bromo-3-butyne, morpholine

Catalyst : Pd(PPh₃)₂Cl₂, CuI

Conditions : Triethylamine, 60°C, 8 hours.

Amide Bond Formation

Acid Chloride Route

Step 1 : Activation of 2-(4-(isopropylthio)phenyl)acetic acid:

$$

\text{2-(4-(Isopropylthio)phenyl)acetic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{2-(4-(Isopropylthio)phenyl)acetyl chloride} + \text{SO}2 + \text{HCl}

$$

Step 2 : Coupling with 4-morpholinobut-2-yn-1-amine:

$$

\text{Acid chloride} + \text{Amine} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{Target compound} + \text{HCl}

$$

Yield : 80–90% (based on similar acetamide syntheses).

Carbodiimide-Mediated Coupling

Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt)

Conditions : Dichloromethane, 0°C to room temperature, 12 hours.

Optimization and Challenges

Critical Parameters

Purification Strategies

- Liquid-liquid extraction : Ethyl acetate/water phases for intermediate isolation.

- Crystallization : Hexane/ethyl acetate mixtures for final product recrystallization.

Analytical Characterization

Key spectroscopic data (hypothesized based on analogs):

- ¹H NMR (CDCl₃) : δ 1.35 (d, 6H, CH(CH₃)₂), 2.50–2.70 (m, 4H, morpholine), 3.70 (s, 2H, CH₂CO), 4.10 (s, 2H, CH₂N), 6.90–7.30 (m, 4H, aromatic).

- IR (cm⁻¹) : 3280 (N-H), 2100 (C≡C), 1650 (C=O).

Scalability and Industrial Relevance

Patents from Taiho Pharmaceutical () highlight analogous amide couplings and alkyne functionalization in kinase inhibitor synthesis, suggesting scalability via:

- Continuous flow systems : For hazardous intermediates (e.g., acid chlorides).

- Catalytic recycling : Pd/C for Sonogashira steps.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-(isopropylthio)phenyl)-N-(4-morpholinobut-2-yn-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The isopropylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The acetamide group can be reduced to an amine.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives.

Applications De Recherche Scientifique

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the development of new materials or complex molecules.

Biology

Medicine

In medicinal chemistry, this compound could be investigated for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrial applications might include its use as an intermediate in the synthesis of more complex molecules or materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-(4-(isopropylthio)phenyl)-N-(4-morpholinobut-2-yn-1-yl)acetamide would depend on its specific application. For instance, if it has biological activity, it might interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-(methylthio)phenyl)-N-(4-morpholinobut-2-yn-1-yl)acetamide

- 2-(4-(ethylthio)phenyl)-N-(4-morpholinobut-2-yn-1-yl)acetamide

Uniqueness

The presence of the isopropylthio group in 2-(4-(isopropylthio)phenyl)-N-(4-morpholinobut-2-yn-1-yl)acetamide may impart unique steric and electronic properties compared to its methylthio and ethylthio analogs, potentially leading to different reactivity and biological activity.

Activité Biologique

2-(4-(isopropylthio)phenyl)-N-(4-morpholinobut-2-yn-1-yl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that may confer various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article aims to delve into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Features:

- Isopropylthio group : Imparts lipophilicity and potential interactions with biological membranes.

- Morpholinobutynyl moiety : May facilitate interactions with specific receptors or enzymes.

The biological activity of this compound is hypothesized to involve interaction with various molecular targets, potentially modulating enzyme activities or receptor functions. The specific mechanisms remain under investigation but may include:

- Inhibition of key signaling pathways : This could involve pathways related to cell survival and proliferation.

- Induction of apoptosis : Similar compounds have shown pro-apoptotic effects in cancer cell lines.

Anticancer Activity

Recent studies have highlighted the anticancer potential of structurally similar compounds. For instance, derivatives of isopropylthio compounds have been shown to exhibit significant antiproliferative effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and C6 glioma cells. The following table summarizes findings related to the anticancer activity of structurally related compounds:

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| KTH-13-AMP | MDA-MB-231 | 10 | Induces apoptosis via caspase activation |

| KTH-13 | C6 Glioma | 15 | Inhibits PI3K/AKT signaling pathway |

| This compound | TBD | TBD |

Pro-Apoptotic Effects

In studies examining the pro-apoptotic effects of similar compounds, significant morphological changes in treated cells were observed, along with increased levels of early apoptotic markers such as annexin V-FITC staining. The activation of caspases (caspase-3 and caspase-9) further supports the induction of apoptosis.

Case Studies

- Study on KTH-13 Derivatives : A study investigated the anticancer effects of KTH-13 derivatives derived from Cordyceps bassiana. The results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis in treated cells, suggesting a promising avenue for developing new anticancer therapies based on similar structural motifs .

- Mechanistic Insights : Research has demonstrated that certain isopropylthio-containing compounds can downregulate survival pathways involving STAT3 and PI3K, leading to enhanced apoptosis in cancer cells. This mechanism may also be applicable to this compound .

Q & A

Q. What synthetic routes are recommended for 2-(4-(isopropylthio)phenyl)-N-(4-morpholinobut-2-yn-1-yl)acetamide?

A modular approach is advised, leveraging reactions common to structurally related acetamide derivatives. For example:

- Step 1 : Introduce the isopropylthio group to the phenyl ring via nucleophilic aromatic substitution using isopropylthiol under basic conditions.

- Step 2 : Couple the thioether intermediate with a pre-synthesized 4-morpholinobut-2-yn-1-amine via amide bond formation. HATU or EDC/NHS are typical coupling agents for such reactions .

- Step 3 : Purify intermediates using column chromatography and confirm structural integrity via ¹H/¹³C NMR and HRMS .

Q. Which analytical techniques are critical for characterizing this compound?

- Structural Confirmation : Use ¹H/¹³C NMR to verify substituent positions and stereochemistry. Compare spectral data to analogous morpholine-containing acetamides .

- Purity Assessment : Employ HPLC or UPLC with UV/Vis detection (λ = 254 nm) to ensure >95% purity.

- Mass Analysis : High-resolution mass spectrometry (HRMS) in ESI+ mode for accurate molecular weight confirmation .

Q. What in vitro models are suitable for initial bioactivity screening?

- Kinase Inhibition Assays : Test against kinases (e.g., Src family) using ADP-Glo™ kinase assays, given structural similarities to morpholine-based kinase inhibitors like KX2-391 .

- Neuronal Activity : Screen in SH-SY5Y or PC12 cell lines for neuroactivity, as seen in piperidine/acetamide hybrids targeting neurological pathways .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to optimize bioactivity?

- Variable Substituents : Systematically modify the isopropylthio group (e.g., replace with ethylthio or phenylthio) and the morpholine ring (e.g., substitute with piperazine).

- Bioisosteric Replacements : Replace the but-2-yn-1-yl linker with propargyl or ethylene groups to assess flexibility impacts .

- Assay Conditions : Use dose-response curves (IC₅₀) in kinase inhibition assays and compare to reference compounds .

Q. What strategies address discrepancies between in vitro and in vivo pharmacological data?

- Pharmacokinetic Profiling : Evaluate metabolic stability (e.g., liver microsome assays) and plasma protein binding to identify bioavailability limitations .

- Model Selection : Validate findings in multiple animal models (e.g., zebrafish for neuroactivity, murine xenografts for oncology) to account for interspecies variability .

Q. How to employ computational docking to predict target interactions?

- Target Selection : Prioritize kinases (e.g., Src, EGFR) based on structural homology to known inhibitors.

- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Input the compound’s 3D structure (generated via PubChem or ChemDraw) and align with kinase ATP-binding pockets .

- Validation : Cross-reference docking scores with experimental IC₅₀ values from kinase assays .

Q. How to resolve conflicting IC₅₀ values reported in independent studies?

- Assay Standardization : Compare buffer conditions (e.g., ATP concentration, pH) and cell lines used. For example, IC₅₀ shifts may arise from differences in kinase expression levels (e.g., HEK293 vs. HeLa cells) .

- Meta-Analysis : Pool data from multiple studies using random-effects models to identify outliers or protocol-dependent biases .

Q. What are best practices for safe handling and toxicity evaluation?

- Handling Precautions : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact, as recommended for structurally related chlorinated acetamides .

- Toxicity Screening : Conduct acute toxicity studies in rodents (LD₅₀) and genotoxicity assays (Ames test) prior to in vivo applications .

Methodological Notes

- Synthesis Optimization : For scale-up, replace traditional column chromatography with preparative HPLC to improve yield (>90%) .

- Data Reproducibility : Archive raw spectral data (NMR, HRMS) in open-access repositories (e.g., Zenodo) to facilitate peer validation .

- Contradiction Mitigation : Use orthogonal assays (e.g., SPR for binding affinity alongside enzymatic assays) to confirm activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.